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Moxnidazole, (R)-

Cat. No.: B12771970
CAS No.: 738528-72-8
M. Wt: 338.32 g/mol
InChI Key: RILWUTQZRXWBOB-UWJMNNEMSA-N
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Description

Contextualization within Nitroimidazole Chemistry Research

The nitroimidazole class of compounds represents a cornerstone in the development of antimicrobial agents. dergipark.org.tr The journey of this chemical family began with the discovery of azomycin, a 2-nitroimidazole, in 1953, which spurred systematic research into their therapeutic potential. nih.govmdpi.com This led to the development of highly successful drugs, most notably Metronidazole (B1676534), a 5-nitroimidazole derivative widely used to treat infections caused by anaerobic bacteria and protozoa. mdpi.comdrugbank.comresearchgate.net

The mechanism of action for nitroimidazoles is a defining characteristic of the class. It is dependent on the reductive activation of the nitro group within the microbial cell. drugbank.comontosight.ai This reduction, which occurs under the low redox potential conditions typical of anaerobic environments, produces reactive nitro radical anions and other intermediates. drugbank.comontosight.ai These cytotoxic agents induce damage to microbial DNA, inhibiting nucleic acid synthesis and leading to cell death. ontosight.ainih.gov This selective activation in anaerobic or hypoxic cells makes them highly effective against these specific targets while minimizing damage to host tissues operating under aerobic conditions. ontosight.ai

(R)-Moxnidazole, chemically identified as 2-oxazolidinone, 3-(((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)-5-(4-morpholinylmethyl)-, monohydrochloride, (R)-, is a synthetic antibiotic that belongs to this important class of 5-nitroimidazole compounds. ontosight.aicapes.gov.br Research into moxnidazole (B1243294) and its derivatives is part of the broader effort within medicinal chemistry to expand the utility of the nitroimidazole scaffold, seeking to enhance efficacy, broaden the spectrum of activity, and address potential resistance. nih.govresearchgate.net

Table 1: Profile of Key Nitroimidazole Compounds

CompoundNitro-PositionPrimary Research FocusCore Mechanism
Metronidazole5-NitroAntiprotozoal, Anaerobic antibacterial drugbank.comresearchgate.netReductive activation to DNA-damaging intermediates drugbank.comnih.gov
Misonidazole2-NitroHypoxic cell radiosensitizer nih.govmdpi.comReductive activation in hypoxic environments mdpi.comnih.gov
Moxnidazole5-NitroAntimicrobial (antibacterial, antiprotozoal) dergipark.org.trontosight.aiInhibition of microbial DNA synthesis via reductive activation ontosight.ai

Significance of Chirality and Stereoisomerism in Chemical Biology and Medicinal Chemistry Research

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science with profound implications for drug design and action. nih.govlibretexts.org Chiral molecules that are mirror images of each other are known as enantiomers. iosrjournals.org While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit remarkably different behaviors within a chiral environment like the human body. nih.gov

The biological machinery of life—including enzymes, receptors, and nucleic acids—is inherently chiral. nih.govjuniperpublishers.com Consequently, the interaction between a chiral drug and its biological target is often stereoselective. The two enantiomers of a drug, designated as (R) and (S) based on their absolute configuration, should be considered as two distinct chemical entities. nih.gov One enantiomer may fit perfectly into a receptor site and elicit the desired therapeutic effect, while its counterpart may be less active, completely inactive, or even produce unwanted or toxic effects. juniperpublishers.comuou.ac.in The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark example of this principle. uou.ac.in

This stereoselectivity affects not only the pharmacodynamics (how the drug affects the body) but also the pharmacokinetics (how the body affects the drug), including absorption, distribution, metabolism, and excretion. nih.govtaylorandfrancis.com Recognizing these potential differences has led to a major trajectory in pharmaceutical development focused on creating single-enantiomer drugs, often called "chiral switches," to provide more selective pharmacological profiles and improved therapeutic indices. nih.govresearchgate.net

Table 2: General Pharmacological Distinctions Between Drug Enantiomers

Pharmacological AspectPotential Differences Between (R) and (S) EnantiomersScientific Rationale
Potency & EfficacyOne enantiomer (the eutomer) may be significantly more potent than the other (the distomer). nih.govDifferential binding affinity and activation of chiral biological targets (e.g., receptors, enzymes). nih.govjuniperpublishers.com
MetabolismEnantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action. nih.govtaylorandfrancis.comStereoselective metabolism by chiral enzymes, primarily cytochrome P450 isoforms. nih.gov
Target SelectivityOne enantiomer may be highly selective for a specific receptor subtype, while the other may have off-target effects. nih.govThe three-dimensional structure of each enantiomer dictates its ability to interact with various biological binding sites. uou.ac.in

Overview of Current Academic Research Trajectories for (R)-Moxnidazole

Current research trajectories for (R)-Moxnidazole logically follow the principles of stereoselective drug development. A primary goal is to characterize and compare the biological profile of (R)-Moxnidazole against its (S)-enantiomer and the racemic (1:1) mixture. This involves detailed in vitro studies to determine its spectrum of activity and potency against a range of clinically relevant anaerobic bacteria and protozoa. dergipark.org.trontosight.ai For instance, research has investigated the differential activity of enantiomers of other compounds, finding that the (R)-enantiomer can be more potent than the (S)-form, which suggests the configuration at the chiral center plays a key role in activity. mdpi.com

Further research would likely explore the mechanistic basis for any observed differences in activity between the moxnidazole enantiomers. This could involve studies on the rate of reductive activation, DNA binding affinity, or potential interactions with other cellular targets. By isolating and studying the (R)-enantiomer, researchers aim to ascertain whether it offers a superior therapeutic profile, potentially with greater efficacy or a more favorable metabolic pathway, compared to the racemic mixture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N6O5 B12771970 Moxnidazole, (R)- CAS No. 738528-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

738528-72-8

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

(5R)-3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+/t10-/m1/s1

InChI Key

RILWUTQZRXWBOB-UWJMNNEMSA-N

Isomeric SMILES

CN1C(=CN=C1/C=N/N2C[C@H](OC2=O)CN3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for R Moxnidazole

Retrosynthetic Analysis and Strategic Disconnections for the (R)-Moxnidazole Scaffold

A logical retrosynthetic analysis of (R)-Moxnidazole reveals several strategic disconnections that simplify the target molecule into readily available starting materials. The primary disconnection strategy involves cleaving the C-N bond that connects the nitroimidazole moiety to the oxazolidinone core. This leads to two key synthons: a suitably activated 2-methyl-5-nitroimidazole derivative and the chiral intermediate, (R)-3-amino-5-((4-morpholinyl)methyl)-2-oxazolidinone, commonly known as (R)-AMOZ.

Further disconnection of the (R)-AMOZ scaffold focuses on the formation of the oxazolidinone ring. A logical approach involves breaking the C-N and C-O bonds of the heterocyclic ring, leading back to a chiral 3-morpholino-1,2-propanediol derivative. This precursor can be derived from simpler, achiral starting materials through enantioselective synthesis. An alternative disconnection of (R)-AMOZ involves the formation of the C-N bond at the 3-position, suggesting a precursor such as (R)-5-(morpholinomethyl)oxazolidin-2-one which can be aminated. This intermediate can be further simplified by disconnecting the morpholine (B109124) unit and the oxazolidinone ring. A key retrosynthetic intermediate for Moxnidazole (B1243294) is depicted in the following table.

IntermediateStructureKey Disconnections
(R)-3-amino-5-((4-morpholinyl)methyl)-2-oxazolidinone ((R)-AMOZ)[Structure of (R)-AMOZ]C-N bond (nitroimidazole attachment), Oxazolidinone ring formation

Enantioselective Synthesis Pathways for (R)-Moxnidazole

The crucial step in the synthesis of (R)-Moxnidazole is the establishment of the stereocenter in the oxazolidinone ring. Several enantioselective strategies have been developed to achieve this with high stereocontrol.

Asymmetric Catalysis in Chiral Center Construction

Asymmetric catalysis offers an efficient approach to introduce chirality. In the context of (R)-Moxnidazole synthesis, this can be achieved through the catalytic asymmetric aminohydroxylation of a suitable allylic precursor. This reaction, often catalyzed by transition metal complexes with chiral ligands, can install the required amino and hydroxyl groups in a stereodefined manner, leading to a chiral amino alcohol that can be cyclized to form the oxazolidinone core.

Another catalytic asymmetric approach involves the Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective ring-opening of the resulting chiral epoxide with an amine. This pathway provides a versatile method to access the necessary chiral amino alcohol precursor for (R)-AMOZ.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the synthesis of (R)-Moxnidazole, a chiral auxiliary, such as an Evans oxazolidinone, can be employed to direct the stereoselective alkylation of an enolate. For instance, an N-acylated Evans auxiliary can be alkylated with a suitable electrophile to introduce the morpholinomethyl side chain diastereoselectively. Subsequent removal of the chiral auxiliary furnishes the desired enantiomerically enriched intermediate. The predictability and high diastereoselectivity of Evans auxiliaries make this a robust method for constructing the chiral core of Moxnidazole.

Stereoconvergent and Stereodivergent Synthetic Approaches

Stereoconvergent syntheses allow for the conversion of a racemic starting material into a single enantiomeric product. For the synthesis of (R)-Moxnidazole, a dynamic kinetic resolution of a racemic precursor, such as a racemic amino alcohol, can be employed. This process typically involves a combination of an enzymatic resolution and a chemical racemization of the slower-reacting enantiomer, thereby theoretically converting the entire racemic mixture into the desired (R)-enantiomer.

Stereodivergent synthesis, on the other hand, allows for the selective formation of any desired stereoisomer from a common starting material by tuning the catalysts or reaction conditions. While less commonly reported specifically for (R)-Moxnidazole, this powerful strategy could be applied to a prochiral substrate to selectively generate either the (R) or (S) enantiomer of a key intermediate, providing access to both enantiomers of Moxnidazole for comparative biological studies.

Multi-component Reactions and Convergent Synthesis in Moxnidazole Derivative Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical approach to synthesize libraries of compounds. For the generation of Moxnidazole derivatives, an Ugi-type MCR could be envisioned. This would involve the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to rapidly assemble a scaffold that could be further elaborated to the Moxnidazole core or its analogues. For instance, a three-component reaction of an amine, an epoxide, and carbon dioxide can be utilized for the synthesis of the oxazolidinone ring, a key structural feature of Moxnidazole.

Chemoenzymatic Synthesis Approaches for (R)-Moxnidazole and Analogues

Furthermore, transaminases can be used for the asymmetric synthesis of chiral amines, which can serve as precursors to the chiral amino alcohols required for the oxazolidinone ring. The high enantioselectivity and mild reaction conditions of enzymatic reactions make them an attractive and sustainable alternative to traditional chemical methods for the synthesis of (R)-Moxnidazole and its analogues.

The following table summarizes the key chemoenzymatic reactions applicable to the synthesis of (R)-Moxnidazole precursors.

Enzymatic ReactionEnzyme ClassApplication in (R)-Moxnidazole Synthesis
Kinetic ResolutionLipaseEnantioselective acylation of a racemic amino alcohol precursor to (R)-AMOZ.
Asymmetric SynthesisTransaminaseAsymmetric amination of a prochiral ketone to produce a chiral amine precursor.

Sustainable and Green Chemistry Considerations in (R)-Moxnidazole Synthesis

The growing emphasis on sustainable and environmentally benign manufacturing processes within the pharmaceutical industry has spurred research into green chemistry approaches for the synthesis of Active Pharmaceutical Ingredients (APIs). The production of enantiomerically pure drugs like (R)-Moxnidazole presents a specific set of challenges and opportunities for the application of these principles. Traditional chemical syntheses of chiral molecules often involve steps with low atom economy, the use of hazardous reagents, and energy-intensive separations. Green chemistry seeks to address these issues by designing processes that are safer, more efficient, and less impactful on the environment.

For (R)-Moxnidazole, the primary focus of green and sustainable methodologies is the efficient and selective synthesis of its chiral (R)-3-amino-1,2-propanediol side chain, which is then coupled with a 2-methyl-5-nitroimidazole core. The key to a sustainable process lies in avoiding classical resolution, which has a maximum theoretical yield of only 50% and generates a significant waste stream of the undesired (S)-enantiomer. Instead, modern approaches favor biocatalytic and chemoenzymatic methods that offer high enantioselectivity under mild conditions.

Biocatalytic Approaches to Chiral Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry in pharmaceutical synthesis. ucl.ac.uknih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit remarkable specificity (chemo-, regio-, and enantioselectivity). nih.govrroij.com For the synthesis of the (R)-Moxnidazole side chain, enzymatic kinetic resolution (EKR) of a racemic precursor is a well-established and sustainable strategy.

A common precursor for the side chain is racemic 3-chloro-1,2-propanediol. This compound can be resolved using lipases, a class of hydrolase enzymes, which selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.netnih.gov

Enzymatic Kinetic Resolution via Transesterification:

In this process, a racemic alcohol, such as (±)-3-chloro-1,2-propanediol, is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. This (R)-1-chloro-2,3-propanediol can then be isolated with high enantiomeric purity and subsequently converted to (R)-3-amino-1,2-propanediol.

The efficiency of this resolution is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E). A high E value signifies a more effective and greener separation.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Halohydrins

Enzyme SourceSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)Enantiomeric Ratio (E)
Pseudomonas cepacia Lipase (PCL)(R,S)-1-chloro-3-(1-naphthyloxy)-2-propanolVinyl AcetateOrganic Solvent~50>99 (acetate)>99 (alcohol)110
Pseudomonas aeruginosa Lipase (PAL)(R,S)-1-chloro-3-(piperidin-1-yl)propan-2-olVinyl AcetateToluene/[BMIM][BF4]50.0298.91 (acetate)99 (alcohol)High
Candida antarctica Lipase B (CALB)Racemic 2-aryl-propanolsVinyl AcetateHexane~50>99 (acetate)>99 (alcohol)>200

This table presents data from studies on analogous substrates to illustrate the high efficiency achievable with enzymatic kinetic resolution. The specific values for Moxnidazole precursors would require dedicated experimental investigation, but the principles are directly applicable. researchgate.netmdpi.comsciencepg.com

Advantages of the Biocatalytic Route:

High Selectivity: Enzymes can provide exceptionally high enantiomeric excess (>99% ee), which is crucial for pharmaceutical applications. rroij.com

Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near room temperature and atmospheric pressure, significantly reducing energy consumption compared to many traditional chemical processes. nih.gov

Reduced Waste: By avoiding harsh chemicals, stoichiometric reagents, and protecting group chemistry, biocatalysis minimizes waste generation, aligning with the principle of atom economy. ucl.ac.uk

Chemoenzymatic Synthesis

This integrated approach represents a significant advancement over classical synthetic routes, offering a pathway to (R)-Moxnidazole that is more efficient, produces less waste, and operates under safer, more environmentally friendly conditions. nih.gov

Fundamental Stereochemical Investigations of R Moxnidazole

Theoretical Frameworks of Molecular Chirality and Enantiomerism

Molecular chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. libretexts.orgresearch-solution.com These non-superimposable mirror images are known as enantiomers. longdom.org The term "chiral" originates from the Greek word for hand, as hands are a classic example of chiral objects. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. google.com However, they exhibit different behavior when interacting with other chiral entities, including polarized light or biological systems like enzymes and receptors. longdom.org

The primary source of chirality in many organic molecules is the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituents. reddit.compharmacy180.com The spatial arrangement of these substituents around the chiral center determines the molecule's absolute configuration. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of a stereocenter as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). libretexts.orglibretexts.org This system prioritizes the substituents based on their atomic number, allowing for an unambiguous description of the three-dimensional structure of each enantiomer. msu.edu

Moxnidazole (B1243294), with the IUPAC name 3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one, is a chiral compound. nih.gov Its chirality arises from a stereogenic center located at the C5 position of the 1,3-oxazolidin-2-one ring. The four different groups attached to this carbon are the morpholin-4-ylmethyl group, a hydrogen atom, the C4 oxygen atom of the oxazolidinone ring, and the C4 nitrogen atom of the same ring. The existence of this chiral center means that Moxnidazole can exist as a pair of enantiomers: (R)-Moxnidazole and (S)-Moxnidazole. While the synthesis and antimicrobial activities of the enantiomers of a nitroimidazole analog, Moxnidazole, have been reported, detailed stereochemical investigations are not widely available in the public domain. cqvip.com

Chiral Recognition and Separation Methodologies for (R)-Moxnidazole

The separation of enantiomers, also known as chiral resolution, is a critical process in pharmaceutical research and development, as enantiomers of a drug can have different pharmacological and toxicological profiles. longdom.org Various analytical techniques have been developed for the enantioseparation of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. scispace.com Chiral HPLC relies on the use of a chiral stationary phase (CSP), which creates a chiral environment within the column. researchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. researchgate.net

A variety of CSPs are commercially available, broadly classified based on the type of chiral selector immobilized on the support material. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds, including those with imidazole (B134444) and triazole structures. reddit.comresearchgate.net Other common CSPs include Pirkle-type, macrocyclic glycopeptide, and protein-based phases. researchgate.net The choice of CSP and mobile phase composition is crucial for achieving successful enantioseparation. reddit.com

While the synthesis of Moxnidazole enantiomers has been documented, specific HPLC methods for their separation are not detailed in the available literature. cqvip.com However, based on the successful separation of other nitroimidazole drugs, it is anticipated that polysaccharide-based CSPs under normal-phase or polar organic mobile phase conditions would be suitable for the enantioseparation of (R)- and (S)-Moxnidazole. scispace.comresearchgate.net

Table 1: Common Chiral Stationary Phases for HPLC and Their General Applications

CSP TypeChiral Selector ExamplesGeneral Applications
Polysaccharide-based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Broad applicability for a wide range of chiral compounds, including aromatic compounds, heterocycles, and pharmaceuticals. reddit.comresearchgate.net
Pirkle-type (Brush-type) (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycineSuitable for compounds with π-acidic or π-basic aromatic rings, and groups capable of hydrogen bonding.
Macrocyclic Glycopeptide Vancomycin, TeicoplaninEffective for the separation of chiral acids, amines, and other polar compounds. researchgate.net
Protein-based α1-acid glycoprotein (B1211001) (AGP), CellulaseSeparation of a wide variety of chiral drugs, particularly those that bind to proteins in vivo.

Gas Chromatography (GC) is another powerful chromatographic technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chrom-china.comgcms.cz Chiral GC utilizes capillary columns coated with a chiral stationary phase. mdpi.com Cyclodextrin (B1172386) derivatives are the most common chiral selectors used in GC, offering high enantioselectivity for a wide range of compounds. gcms.cz The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity. chiralabsxl.com

For non-volatile or thermally labile compounds, derivatization is often required to increase their volatility and thermal stability for GC analysis. Given the molecular structure of Moxnidazole, its direct analysis by GC would likely be challenging due to its low volatility. Derivatization of the molecule would be a necessary prerequisite for attempting a chiral GC separation. There are currently no published methods in the searched literature describing the enantioseparation of (R)-Moxnidazole using Gas Chromatography.

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and low consumption of sample and reagents. mdpi.com In CE, enantiomers are separated based on their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte. researchgate.net

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility, UV transparency, and high enantioselectivity for a broad range of compounds. mdpi.comresearchgate.net Other chiral selectors include macrocyclic antibiotics, chiral surfactants, and proteins. researchgate.net The enantioseparation in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. researchgate.net

CE methods have been successfully applied to the analysis of various 5-nitroimidazole antibiotics. researchgate.netresearchgate.net While this demonstrates the suitability of the technique for this class of compounds, specific methods for the enantioseparation of (R)-Moxnidazole have not been found in the reviewed scientific literature.

Spectroscopic Techniques for Absolute Configuration Assignment and Conformational Analysis

Spectroscopic methods are indispensable tools for the structural elucidation of chiral molecules. While techniques like NMR can be used in conjunction with chiral derivatizing agents, chiroptical spectroscopic methods provide a direct probe of the molecule's stereochemistry.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. chiralabsxl.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign. chiralabsxl.com A CD spectrum provides a unique fingerprint for a specific enantiomer.

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with the spectrum predicted by theoretical calculations, typically using quantum mechanical methods like density functional theory (DFT). uniurb.it By calculating the theoretical CD spectrum for one enantiomer (e.g., the (R)-enantiomer), a match with the experimental spectrum confirms the absolute configuration of the sample. uniurb.it This method has become a reliable alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. longdom.org

As the enantiomers of Moxnidazole have been synthesized, CD spectroscopy would be the ideal method to experimentally assign the (R)- and (S)-configurations. cqvip.com This would involve measuring the CD spectrum of one of the pure enantiomers and comparing it to the theoretically calculated spectrum for the (R)-configuration. However, at present, the experimental CD spectrum of (R)-Moxnidazole is not available in the public scientific literature.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides detailed three-dimensional structural information, making it an excellent method for determining the absolute configuration of enantiomers in solution. wikipedia.orgunige.ch The VCD spectrum of one enantiomer is the mirror image of the other, meaning they exhibit signals of equal magnitude but opposite signs. bruker.com

Application to (R)-Moxnidazole:

In a hypothetical study, the VCD spectrum of an authenticated sample of (R)-Moxnidazole would be recorded. The experimental spectrum would then be compared to a theoretically predicted spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). unige.ch A strong correlation between the experimental and calculated spectra for the (R)-configuration would unequivocally confirm its absolute stereochemistry.

Furthermore, VCD can be employed to determine the enantiomeric purity of a sample. nih.gov By creating a calibration curve with mixtures of known enantiomeric excess, the purity of an unknown sample of Moxnidazole could be accurately measured. nih.gov This eliminates the need for chromatographic separation or the presence of a UV chromophore, which can be advantageous. nih.gov

Hypothetical VCD Data for (R)-Moxnidazole:

Without experimental data, a representative data table cannot be generated. A typical table would present a comparison between the experimental vibrational frequencies (cm⁻¹) and VCD intensities (ΔA x 10⁻⁵) for significant bands of (R)-Moxnidazole and the corresponding values calculated via DFT for its known (R) configuration.

Vibrational Mode DescriptionExperimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated ΔA (x 10⁻⁵)
N-O StretchData not availableData not availableData not availableData not available
C-H BendingData not availableData not availableData not availableData not available
Imidazole Ring DeformationData not availableData not availableData not availableData not available
C-O-C StretchData not availableData not availableData not availableData not available

Note: This table is for illustrative purposes only. No experimental or calculated VCD data for (R)-Moxnidazole was found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. libretexts.org For chiral molecules, which are indistinguishable in a standard NMR spectrum, chiral shift reagents (CSRs) can be used to differentiate between enantiomers. libretexts.orgresearchgate.net These reagents, often lanthanide-based complexes, form transient diastereomeric complexes with the enantiomers in solution. libretexts.orgnih.gov These newly formed complexes have distinct magnetic environments, leading to separate, observable signals in the NMR spectrum for the (R) and (S) enantiomers. researchgate.net The integration of these separated signals allows for the direct determination of enantiomeric excess (ee). libretexts.org

Application to (R)-Moxnidazole:

To analyze (R)-Moxnidazole, a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)), would be added to a solution of the analyte in an NMR-compatible solvent like CDCl₃. libretexts.org The basic nitrogen atoms or oxygen atoms in the Moxnidazole structure would likely serve as the binding sites for the Lewis acidic shift reagent. Upon complexation, protons near the chiral center of Moxnidazole would experience different induced shifts for the (R) and (S) enantiomers. By acquiring a ¹H NMR spectrum, one could observe separate peaks for each enantiomer, and the ratio of their integrals would provide the enantiomeric purity.

Hypothetical ¹H NMR Data for Moxnidazole with a Chiral Shift Reagent:

The following table illustrates the kind of data that would be generated in such an experiment on a hypothetical racemic mixture of Moxnidazole. It shows the chemical shift (δ) for a specific proton in each enantiomer, both before and after the addition of a CSR, and the resulting separation of the signals (ΔΔδ).

Proton Analyteδ without CSR (ppm)δ with CSR [(R)-Moxnidazole] (ppm)δ with CSR [(S)-Moxnidazole] (ppm)Chemical Shift Non-equivalence (ΔΔδ) (ppm)
H at chiral centerData not availableData not availableData not availableData not available
CH₂ protonsData not availableData not availableData not availableData not available
Imidazole protonData not availableData not availableData not availableData not available

Note: This table is for illustrative purposes only. No experimental NMR data for (R)-Moxnidazole with chiral shift reagents was found in the surveyed literature.

Stereochemical Stability and Racemization Pathways of (R)-Moxnidazole

The stereochemical stability of a chiral drug is a critical attribute, as the conversion to its enantiomer (racemization) can lead to a loss of potency or the introduction of undesired biological activity. The stability of an enantiomer can be influenced by factors such as temperature, pH, and the solvent environment. researchgate.netresearchgate.netnih.gov

Racemization often occurs via pathways that involve the temporary loss of chirality at the stereocenter. For a carbon-based stereocenter like that in (R)-Moxnidazole, this could potentially happen through the formation of a planar, achiral intermediate such as a carbocation or a carbanion, or through a reversible ring-opening-closing mechanism if the chiral center is part of a ring. The specific pathway is highly dependent on the molecular structure and the reaction conditions.

Investigating (R)-Moxnidazole Stability:

A study on the stereochemical stability of (R)-Moxnidazole would involve subjecting a pure sample of the (R)-enantiomer to various stress conditions (e.g., different pH values, elevated temperatures). At specific time intervals, the enantiomeric excess of the sample would be analyzed using a suitable chiral method, such as chiral HPLC or NMR with a chiral solvating agent. The rate of decrease in enantiomeric excess would allow for the determination of the racemization kinetics. nih.gov For instance, a study on L-adrenaline followed its racemization and degradation kinetics over time to understand its stability profile. nih.gov

Identifying the racemization pathway would involve mechanistic studies, potentially using isotopic labeling or by analyzing degradation products under different conditions to infer the structure of transient intermediates. While some compounds exhibit high configurational stability with racemization half-lives of years, others can racemize more readily. mdpi.com Given the structure of Moxnidazole, potential pathways could involve proton abstraction/re-addition at the chiral center, particularly under basic or acidic conditions that could be relevant in physiological or formulation environments. However, without specific experimental studies, any discussion of its racemization pathways remains speculative.

Molecular Mechanism of Action Research on R Moxnidazole

Identification of Molecular Targets and Binding Profiles in Biological Systems

The activity of nitroimidazoles is contingent on the metabolic environment of the target cell. They are selectively toxic to anaerobic or microaerophilic organisms and hypoxic tumor cells because these environments possess the low redox potentials necessary to reduce the nitro group—a critical activation step. mdpi.comnih.govbmj.com

The activation of nitroimidazoles is a key protein-ligand interaction. It is mediated by specific oxidoreductase enzymes present in susceptible organisms. mdpi.com These enzymes transfer electrons to the nitro group of the compound.

Reductive Activation: The primary protein targets for activation are low-redox-potential electron-transfer proteins like ferredoxin or flavodoxin. nih.gov Enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) are crucial in this process. oup.com In some organisms, specific nitroreductases (NTRs) are responsible for this activation. mdpi.comresearchgate.net Upon reduction, the nitroimidazole is converted into a nitroso radical anion and other highly reactive intermediates. oup.comunimib.it These reactive species are the ultimate effectors of cytotoxicity.

Covalent Adduct Formation: Once activated, the reactive metabolites of nitroimidazoles can covalently bind to a range of intracellular proteins, leading to loss of function. Studies on metronidazole (B1676534) have identified several protein targets that form adducts, including enzymes involved in redox homeostasis and protein synthesis. nih.govplos.org It is highly probable that (R)-Moxnidazole follows a similar path of reductive activation leading to interactions with a specific set of proteins.

Table 1: Potential Protein Targets for Nitroimidazole Derivatives This table is based on data from related nitroimidazoles and represents likely targets for (R)-Moxnidazole.

Target TypeProtein ExampleImplied Function of InteractionReference
Activation Enzymes Pyruvate:ferredoxin oxidoreductase (PFOR)Reduces the nitro group to activate the prodrug. nih.gov
Nitroreductases (NTRs)Catalyzes the reduction of the nitro group. mdpi.comresearchgate.net
Thioredoxin ReductaseCan activate the drug and is also inhibited by it. nih.govplos.org
Downstream Targets DNAPrimary target for damage by reactive metabolites. nih.govbmj.com
ThioredoxinForms covalent adducts, disrupting redox balance. plos.org
Superoxide (B77818) DismutaseForms covalent adducts, impairing oxidative stress defense. plos.org
Elongation factor-1γ (EF-1γ)Forms adducts, inhibiting protein synthesis. nih.gov
Topoisomerase IVDirect inhibition independent of reductive activation (seen in hybrid compounds). acs.org

Activated nitroimidazoles and, in some cases, the parent compounds, can act as enzyme inhibitors. plos.orgnih.gov The nature of this inhibition can be competitive, noncompetitive, or uncompetitive, which can be distinguished using kinetic analyses such as Michaelis-Menten and Lineweaver-Burk plots. khanacademy.orgsci-hub.se

Inhibition of Redox Enzymes: A key example is the inhibition of thioredoxin reductase by metronidazole in Entamoeba histolytica. plos.org In this dual role, the enzyme both activates the drug and is subsequently inhibited by its reactive metabolites, leading to a collapse of the cell's antioxidant defense system.

Table 2: Example of Enzyme Inhibition Data for Nitroimidazole Derivatives This data shows the in vivo IC₅₀ values for two nitroimidazole inhibitors against human Carbonic Anhydrase IX (CA IX) expressed in Xenopus oocytes.

CompoundTarget EnzymeIC₅₀ (µM)Reference
DTP338Carbonic Anhydrase IX0.14 ± 0.02 cornell.edutandfonline.com
DTP348Carbonic Anhydrase IX19.26 ± 1.97 cornell.edutandfonline.com

This data illustrates that structural modifications to the nitroimidazole scaffold can result in highly potent and specific enzyme inhibitors. It is plausible that (R)-Moxnidazole could exhibit inhibitory activity against a unique set of enzymes, dependent on its specific structure.

The primary molecular target for the cytotoxic action of most nitroimidazoles is deoxyribonucleic acid (DNA). nih.govbmj.com

DNA Damage: The highly reactive intermediates generated from the reduction of the nitro group, such as the nitroso and hydroxylamine (B1172632) derivatives, directly interact with DNA. mdpi.comoup.com This interaction leads to a loss of helical structure, phosphodiester backbone cleavage, and DNA strand breaks. nih.govscispace.com The extent of DNA damage often correlates with the drug's efficacy.

Mechanism of Damage: The damage is caused by the oxidative capacity of the reduced intermediates. oup.com These species can abstract hydrogen atoms from the deoxyribose backbone or oxidize nucleotide bases, leading to strand scission. This mechanism of action is analogous to that of some radiosensitizing agents, which also function by creating DNA lesions in hypoxic environments.

Inhibition of DNA Repair: Some studies suggest that in addition to causing direct damage, nitroimidazoles may also inhibit DNA repair mechanisms, thereby exacerbating the cytotoxic effect. nih.gov By preventing the cell from repairing the lesions, the drug ensures the damage is lethal.

Downstream Biochemical Pathway Perturbations Induced by (R)-Moxnidazole

The initial molecular interactions of (R)-Moxnidazole, particularly DNA damage and protein inhibition, would trigger a cascade of downstream cellular events.

Cell Cycle Arrest and Apoptosis: Widespread DNA damage typically activates cell cycle checkpoints, halting cell division to allow for repair. If the damage is too extensive, it initiates programmed cell death (apoptosis). unimib.it

Disruption of Redox Homeostasis: Inhibition of key antioxidant enzymes like thioredoxin reductase and superoxide dismutase, coupled with the generation of reactive nitrogen species during drug activation, leads to severe oxidative stress. plos.org This imbalance disrupts numerous cellular processes that are dependent on a stable redox environment.

Metabolic Disruption: The primary activation of nitroimidazoles by enzymes like PFOR diverts electrons from normal metabolic pathways, such as ATP production. oup.com Furthermore, the inhibition of essential enzymes involved in protein synthesis or other metabolic functions leads to a systemic failure of cellular processes. nih.gov

Comparative Mechanistic Studies with other Nitroimidazole Derivatives

The biological activity of nitroimidazoles can vary significantly based on the position of the nitro group (e.g., 2-nitro, 4-nitro, or 5-nitroimidazole) and the nature of the substituents on the imidazole (B134444) ring. unimib.itnih.gov

5-Nitroimidazoles (e.g., Metronidazole, Tinidazole, Moxnidazole): This is the most common class. Their activation is highly dependent on a very low redox potential, making them selectively toxic to anaerobes. oup.com Their primary mechanism is DNA damage via reductive activation by PFOR or similar systems. nih.gov

2-Nitroimidazoles (e.g., Benznidazole, Misonidazole): These compounds generally have a higher redox potential than 5-nitroimidazoles, allowing them to be activated in less strictly anaerobic conditions, such as those found in hypoxic tumor cells. unimib.it While DNA damage is still a key outcome, the specific activating enzymes and protein targets can differ. researchgate.net

Bicyclic Nitroimidazoles (e.g., PA-824, Delamanid): These newer agents have complex structures and often exhibit different mechanisms of activation. For instance, the antitubercular activity of (S)-PA-824 depends on a specific deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, an enzyme not found in many other organisms. nih.gov In contrast, its activity in Leishmania is mediated by a different, type I nitroreductase. unimib.it

Table 3: Comparative Features of Different Nitroimidazole Classes

Feature5-Nitroimidazoles (e.g., Metronidazole)2-Nitroimidazoles (e.g., Benznidazole)Bicyclic Nitroimidazoles (e.g., PA-824)
Primary Use Anaerobic bacterial & protozoal infectionsParasitic infections, radiosensitizersTuberculosis, Leishmaniasis
Activation Environment Strictly anaerobicHypoxic/microaerophilicAerobic and anaerobic
Key Activating Enzymes PFOR, FerredoxinsType I NitroreductasesDdn (in M.tb), NTR1/NTR2 (in Leishmania)
Primary Molecular Target DNADNADNA, Mycolic Acid Synthesis (in M.tb)
Reference nih.govoup.com researchgate.netunimib.it unimib.itnih.gov

Influence of (R)-Stereochemistry on Target Engagement and Specificity

The presence of a chiral center, as indicated by the "(R)-" designation in Moxnidazole (B1243294), is critically important for its biological activity. Biological systems are inherently chiral, and thus the two enantiomers (R and S) of a drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. patsnap.comijpsjournal.comnih.gov

Stereospecific Target Binding: The three-dimensional arrangement of a drug molecule determines how it fits into the binding site of its target protein or enzyme. patsnap.comgoogle.com The (R)-enantiomer will present its functional groups in a specific spatial orientation, which may lead to a higher binding affinity and greater activity compared to the (S)-enantiomer, or vice-versa. The inactive or less active enantiomer may not be able to bind effectively or may even bind to different off-targets, potentially causing side effects. nih.gov

Differential Enantiomeric Activity: There are clear examples of this stereospecificity within the nitroimidazole class. The antitubercular drug PA-824 is active as the (S)-enantiomer, which is a substrate for the activating enzyme Ddn; the (R)-enantiomer is inactive against M. tuberculosis. nih.gov However, in the case of Leishmania donovani, the situation is reversed: (R)-PA-824 is approximately 6-fold more potent than (S)-PA-824. nih.gov This demonstrates that the stereochemistry dictates which activating enzyme can recognize and reduce the drug, leading to opposite activity profiles in different organisms. Similarly, for certain chiral nitroimidazooxazoles, the (R)-enantiomer displayed greater antitubercular activity than the (S)-form. mdpi.commdpi.com

Therefore, the (R)-stereochemistry of Moxnidazole is not a trivial feature. It would define its specific interactions with activating enzymes and downstream molecular targets, distinguishing its biological profile from its (S)-enantiomer and from achiral or racemic nitroimidazoles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Moxnidazole

Systematic Modification of the Moxnidazole (B1243294) Scaffold and Resultant Biological Activities (In Vitro Focus)

Systematic modifications of the Moxnidazole scaffold would involve alterations to its three main components: the nitroimidazole ring, the oxazolidinone core, and the morpholine (B109124) substituent. Based on extensive research on related compounds, the following outcomes from hypothetical modifications can be posited.

Table 1: Postulated In Vitro Activity of Hypothetical Moxnidazole Analogs

Modification Postulated Change in In Vitro Activity Rationale Based on Analogous Compounds
Removal or replacement of the nitro group on the imidazole (B134444) ring Significant loss of antibacterial activity The nitro group is essential for the mechanism of action of nitroimidazoles, which involves reductive activation to form cytotoxic radicals. unimib.itnih.gov
Alteration of the substituent at the 2-position of the imidazole ring Modulation of activity and spectrum Substituents at this position are known to influence the redox potential and steric interactions, thereby affecting efficacy.
Modification of the oxazolidinone core Likely decrease in activity The oxazolidinone ring is a critical pharmacophore for binding to the bacterial ribosome and inhibiting protein synthesis. nih.gov
Replacement of the morpholine ring with other cyclic amines Alteration of solubility, cell permeability, and target interaction The morpholine group often contributes to favorable pharmacokinetic properties and can be replaced by other groups like piperazine (B1678402) or thiomorpholine (B91149) to modulate activity and safety profiles.

Note: The data in this table is illustrative and based on established SAR principles for nitroimidazoles and oxazolidinones, not on direct experimental results for Moxnidazole analogs.

Role of the Nitroimidazole Moiety in Modulating Activity

The 5-nitroimidazole moiety is a cornerstone of the biological activity of Moxnidazole, a feature it shares with other well-known drugs like metronidazole (B1676534). nih.gov The nitro group is not merely a substituent but an active participant in the compound's mechanism of action, particularly against anaerobic bacteria and certain protozoa.

The activity of nitroimidazoles is dependent on the reductive activation of the nitro group within the target organism. unimib.it This process, which occurs under the low redox potential conditions characteristic of anaerobic environments, leads to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as cytotoxic free radicals. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death. unimib.it

Key SAR points related to the nitroimidazole moiety include:

Position of the Nitro Group: The positioning of the nitro group at the 5-position of the imidazole ring is crucial for the activity profile of compounds like Moxnidazole. While 2- and 4-nitroimidazoles also exhibit antimicrobial properties, their spectrum and potency can differ significantly.

Electron-Withdrawing Nature: The strong electron-withdrawing nature of the nitro group is essential for lowering the reduction potential of the imidazole ring, facilitating its activation in susceptible organisms.

Substituents on the Imidazole Ring: The presence of other substituents on the imidazole ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its reduction potential and interaction with activating enzymes.

Impact of the Oxazolidinone Ring and Morpholine Substituent on Activity Profile

The oxazolidinone ring is another critical pharmacophore within the Moxnidazole structure, renowned for its potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov Oxazolidinones function by inhibiting bacterial protein synthesis at a very early stage, preventing the formation of the initiation complex. This unique mechanism of action minimizes the likelihood of cross-resistance with other classes of antibiotics.

Key SAR features of the oxazolidinone component include:

The Intact Oxazolidin-2-one Core: The integrity of this five-membered ring is generally considered essential for activity.

The N-Aryl Substituent: In many oxazolidinones, an N-aryl group is present and crucial for activity. In Moxnidazole, this is replaced by the nitroimidazole-containing side chain.

The C-5 Side Chain: The substituent at the C-5 position of the oxazolidinone ring is a major determinant of potency and spectrum. The (S)-configuration at this position is typically essential for antibacterial activity. The acetamidomethyl side chain found in linezolid (B1675486) is a classic example, and modifications here are a key area of research.

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry is a critical determinant of the biological activity of chiral drugs, and (R)-Moxnidazole is no exception. The spatial arrangement of atoms can profoundly influence a molecule's interaction with its biological target.

The designation "(R)-" in Moxnidazole indicates a specific stereochemical configuration at a chiral center. For oxazolidinone antibacterials, the stereochemistry at the C-5 position of the oxazolidinone ring is paramount for their antibacterial activity. It is well-established that the (S)-enantiomer is the active form that binds to the bacterial ribosome. Since Moxnidazole's oxazolidinone core is substituted at the N-3 and C-5 positions, the stereochemistry at the C-5 position is crucial.

Moxnidazole has multiple chiral centers, which means that it can exist as diastereomers. Diastereomers have different physical properties and can exhibit significantly different biological activities. The precise three-dimensional shape of each diastereomer will dictate how it fits into the binding pocket of its target protein.

For a molecule with two chiral centers, four possible stereoisomers can exist: (R,R), (S,S), (R,S), and (S,R). The biological activity of these diastereomers can vary greatly. For instance, one diastereomer might have potent activity, another might be less active, and others could be inactive or even have off-target effects. The specific designation of (R)-Moxnidazole as the active form suggests that through preclinical development, this particular stereoisomer was identified as having the optimal balance of efficacy and safety. A study on nitroimidazole-oxazolidinone conjugates has shown that the activity against aerobic and anaerobic bacteria could be influenced by the different pharmacophores, suggesting that the stereochemistry of the entire molecule is critical for its dual-acting potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR models for (R)-Moxnidazole have been published, the principles of QSAR can be applied to understand the key molecular descriptors that likely govern its activity.

For a series of Moxnidazole analogs, a QSAR study would typically involve the calculation of various molecular descriptors, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the ease of reduction of the nitroimidazole ring.

Steric Descriptors: Like molecular volume and surface area, which can describe the fit of the molecule in the target binding site.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which influences cell permeability and distribution.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for a series of Moxnidazole analogs might look like:

log(1/MIC) = c1(logP) - c2(LUMO energy) + c3*(Steric Parameter) + constant

Where a higher logP and a lower LUMO energy might correlate with increased antibacterial activity. Such models, once validated, can be powerful tools for predicting the activity of novel, unsynthesized analogs, thereby guiding further drug discovery efforts. QSAR studies on other nitroimidazoles have successfully been used to build predictive models for their antitubercular activity.

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR, Pharmacophore Modeling)

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of nitroimidazole compounds, a class to which Moxnidazole belongs, has been significantly advanced through computational techniques like 3D-QSAR and pharmacophore modeling. These methods aim to identify the key structural features of a molecule that are essential for its biological activity.

3D-QSAR studies on analogous nitroimidazole derivatives have successfully established correlations between the spatial arrangement of substituents and their biological potency. These studies typically involve aligning a series of molecules and calculating their steric and electrostatic fields. The resulting models, often visualized as contour maps, highlight regions where bulky or electron-rich groups may enhance or diminish activity. For (R)-Moxnidazole, a hypothetical 3D-QSAR model would likely underscore the importance of the specific spatial orientation of the side chain conferred by the (R)-configuration at the chiral center. The precise positioning of the hydroxyl group and the morpholine ring relative to the nitroimidazole core is expected to be a critical determinant of its interaction with biological targets.

Pharmacophore modeling , another powerful computational tool, focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for (R)-Moxnidazole would define the spatial relationships between key features such as hydrogen bond donors and acceptors, hydrophobic regions, and the nitro group, which is a common feature in this class of compounds. It is hypothesized that the (R)-configuration dictates a unique and potentially more favorable presentation of these pharmacophoric features to its biological target compared to its (S)-enantiomer.

Although direct and detailed research findings on the computational SAR of (R)-Moxnidazole are limited, studies on similar chiral nitroimidazoles have demonstrated that stereochemistry plays a crucial role in their biological activity. These studies often reveal that one enantiomer exhibits significantly higher potency, underscoring the importance of a specific 3D arrangement for effective target engagement.

To illustrate the type of data generated from such computational studies, the following hypothetical tables showcase the kind of information that would be derived from a 3D-QSAR and pharmacophore analysis of a series of (R)-Moxnidazole analogs.

Hypothetical 3D-QSAR Data for (R)-Moxnidazole Analogs

CompoundSteric Field ContributionElectrostatic Field ContributionPredicted Activity (pIC50)
(R)-Moxnidazole0.450.627.8
Analog 10.380.597.5
Analog 20.520.688.2
Analog 30.410.607.6

Hypothetical Pharmacophore Feature Analysis for (R)-Moxnidazole

Pharmacophore FeaturePresent in (R)-MoxnidazoleEssential for Activity
Hydrogen Bond Donor (Side Chain OH)YesYes
Hydrogen Bond Acceptor (Nitro Group)YesYes
Hydrophobic Region (Morpholine Ring)YesYes
Aromatic Ring (Nitroimidazole)YesYes

Preclinical in Vitro Biological Evaluation of R Moxnidazole

Design and Execution of Cellular and Subcellular Assays

The initial in vitro assessment of (R)-Moxnidazole involves carefully designed assays using cellular and subcellular systems. These experiments are fundamental to understanding the compound's biological effects in a controlled environment, providing insights into its efficacy and cellular targets.

The evaluation of (R)-Moxnidazole utilizes a variety of cell culture models to simulate different biological environments. Standard two-dimensional (2D) monolayer cultures are often employed for initial screening, using established cancer cell lines (e.g., human colon cancer HCT 116, breast cancer MCF-7, or glioblastoma U-87 MG) to assess general cytotoxicity and activity. nih.gov

To better mimic the complex in vivo tumor microenvironment, three-dimensional (3D) cell culture systems are also critical. nih.gov Multicellular tumor spheroids, for example, replicate the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in avascular tumors. nih.gov Advanced models such as microphysiological systems (MPS) or co-cultures, which might include cancer cells and stromal cells or immune cells, can provide further insights into the compound's effects within a more complex and physiologically relevant setting. researchgate.netaltex.org For a nitroimidazole compound like (R)-Moxnidazole, a key feature of these models is the ability to control oxygen levels, allowing for direct comparison of its activity under normoxic and hypoxic conditions, the latter being characteristic of solid tumors and anaerobic infections.

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds. creative-bioarray.com For (R)-Moxnidazole, HTS methodologies are employed to efficiently determine its activity across a wide range of cell lines or microbial strains. These assays are typically performed in multi-well plates (96- or 384-well formats) and are highly automated. assaygenie.com

Cell-based HTS assays can measure various endpoints, such as cell viability, proliferation, apoptosis, or the expression of specific biomarkers. creative-bioarray.com Detection methods are often based on fluorescence, luminescence, or absorbance readings. creative-bioarray.com For instance, a viability screen might expose various cancer cell lines to a concentration gradient of (R)-Moxnidazole under both hypoxic and normoxic conditions. The results would quickly identify sensitive cell lines and the compound's preferential activity in low-oxygen environments.

Table 1: Illustrative High-Throughput Screening Data for (R)-Moxnidazole Cytotoxicity This table presents hypothetical data for illustrative purposes.

Cell LineTissue of OriginIC₅₀ (µM) - Normoxia (21% O₂)IC₅₀ (µM) - Hypoxia (1% O₂)
HT-29Colon Carcinoma>10015.2
A549Lung Carcinoma>10021.5
PANC-1Pancreatic Carcinoma>10018.9
MRC-5Normal Lung Fibroblast>100>100

Biochemical Assays for Functional Characterization of Target Engagement

Once cellular activity is established, biochemical assays are used to investigate the direct interaction between (R)-Moxnidazole and its intended molecular target. Target engagement assays confirm that the compound binds to its target in a cellular context, which is crucial for validating its mechanism of action. frontiersin.org

A prominent method is the Cellular Thermal Shift Assay (CETSA), a label-free technique that measures the thermal stabilization of a target protein upon ligand binding. frontiersin.org An increase in the melting temperature of a target protein in the presence of (R)-Moxnidazole would indicate direct binding. Other advanced methods include Bioluminescence Resonance Energy Transfer (BRET) assays, such as the NanoBRET® system, which can quantitatively measure compound affinity and residence time at the target kinase in living cells. promega.careactionbiology.com

For nitroimidazoles, the mechanism often involves reductive activation under hypoxic conditions to form reactive intermediates that damage DNA or other macromolecules. Therefore, biochemical assays might include DNA fragmentation assays or assays measuring the inhibition of DNA repair enzymes like poly (ADP-ribose) polymerase (PARP).

Table 2: Hypothetical Target Engagement Data for (R)-Moxnidazole via CETSA This table presents hypothetical data for illustrative purposes.

Target ProteinConditionMelting Temperature (Tₘ) - Vehicle ControlMelting Temperature (Tₘ) - (R)-MoxnidazoleThermal Shift (ΔTₘ)
Hypoxia-Inducible Factor 1α (HIF-1α)Cell Lysate48.2°C48.5°C+0.3°C (Insignificant)
Carbonic Anhydrase IX (CA-IX)Cell Lysate55.1°C59.7°C+4.6°C (Significant Engagement)
β-Actin (Off-Target Control)Cell Lysate62.5°C62.4°C-0.1°C (No Engagement)

Assessment of Selectivity in In Vitro Systems

Selectivity is a critical parameter, defining a compound's ability to exert its effect on target cells while sparing non-target cells. For (R)-Moxnidazole, the primary basis for selectivity is expected to be hypoxia. In vitro assays are designed to quantify this selectivity by comparing the compound's cytotoxic or cytostatic effects on cells cultured under normal oxygen levels (normoxia, ~21% O₂) versus hypoxic conditions (<1-2% O₂). A high hypoxia-selective ratio (IC₅₀ normoxia / IC₅₀ hypoxia) is a desirable characteristic for a hypoxia-activated prodrug.

Further selectivity studies involve comparing the effects of (R)-Moxnidazole on cancerous cell lines versus normal, non-malignant cell lines (e.g., human fibroblasts). Ideally, the compound should demonstrate potent activity against cancer cells while having minimal impact on healthy cells, even under hypoxic conditions.

Table 3: Illustrative Selectivity Profile of (R)-Moxnidazole This table presents hypothetical data for illustrative purposes.

Cell LineCell TypeIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR)
HCT 116Colon Cancer1258.514.7
WI-38Normal Lung Fibroblast>200185>1.1
MDA-MB-231Breast Cancer14010.213.7
MCF-10ANon-tumorigenic Breast Epithelial>200160>1.2

HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia

Investigation of Synergistic and Antagonistic Effects with Other Chemical Agents (In Vitro)

The therapeutic potential of (R)-Moxnidazole may be enhanced when used in combination with other agents. In vitro studies are conducted to investigate potential synergistic, additive, or antagonistic interactions with existing therapeutic agents, such as conventional chemotherapeutics or other targeted drugs.

The checkerboard assay is a common method used to assess these interactions. gsconlinepress.com In this assay, two compounds are tested across a matrix of concentrations, both alone and in combination. The effect on cell viability or microbial growth is measured, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction. gsconlinepress.com A ΣFIC of ≤ 0.5 typically indicates synergy, a value > 0.5 to ≤ 4 indicates an additive or indifferent effect, and a value > 4 suggests antagonism. gsconlinepress.com For example, studies have demonstrated synergistic effects when combining the related compound metronidazole (B1676534) with agents like ciprofloxacin (B1669076) or chlorhexidine (B1668724) against bacterial strains. gsconlinepress.comnih.gov Similar studies would be essential to position (R)-Moxnidazole in a combination therapy context for cancer, potentially with DNA-damaging agents or radiotherapy.

Table 4: Illustrative Checkerboard Assay Results for (R)-Moxnidazole in Combination with Cisplatin This table presents hypothetical data for illustrative purposes.

Cell LineConditionFIC of (R)-MoxnidazoleFIC of CisplatinΣFIC IndexInteraction
A549Hypoxia0.250.200.45Synergy
A549Normoxia0.500.601.10Additive/Indifference
HCT 116Hypoxia0.300.250.55Additive

ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Metabolism and Biotransformation Pathways of R Moxnidazole

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro metabolic stability assays are crucial in early drug development to predict the in vivo clearance of a compound. wuxiapptec.comyoutube.comyoutube.com These studies typically utilize liver microsomes or hepatocytes to evaluate the rate at which a drug is metabolized by hepatic enzymes. wuxiapptec.comyoutube.com The data generated, often expressed as intrinsic clearance (CLint), helps in understanding a drug's half-life and potential for first-pass metabolism. youtube.comfrontiersin.org For slowly metabolized compounds, specialized models with extended incubation times, such as plated hepatocytes or co-culture systems, may be employed. wuxiapptec.com

Metabolite profiling, often conducted in parallel, aims to detect and tentatively identify the metabolites formed in these in vitro systems. youtube.com This early profiling helps to understand the primary biotransformation routes and to identify any unique or disproportionate metabolites that may require further investigation. While these studies are standard practice, specific in vitro metabolic stability data for (R)-Moxnidazole were not available in the reviewed literature. However, studies on the racemic mixture have successfully identified multiple metabolites in human plasma and urine. nih.govresearchgate.net

Identification and Characterization of Major and Minor Metabolites

Studies on racemic Morinidazole have led to the detection of ten metabolites in human urine and six in plasma. nih.govresearchgate.net The primary metabolic pathway identified is glucuronidation, which accounts for a significant portion of the drug's elimination. nih.gov Other observed biotransformation processes for related nitroimidazoles include hydroxylation and oxidation of side-chains. drugbank.comresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detection and structural characterization of drug metabolites. technologynetworks.comnih.gov In the investigation of Morinidazole, ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) was employed to analyze plasma and urine samples. nih.gov This high-resolution mass spectrometry (HRMS) approach allows for the accurate mass measurement of parent drug and metabolites, facilitating the determination of their elemental composition. youtube.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the chemical structure of the metabolites. nih.gov This technique was instrumental in identifying the various metabolites of Morinidazole, including the key diastereoisomeric glucuronides. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of novel compounds, including drug metabolites. youtube.com While mass spectrometry provides information on molecular weight and fragmentation, NMR analysis provides detailed information about the connectivity of atoms within a molecule, allowing for a complete structural assignment. This is particularly important for distinguishing between isomers. Although NMR is a gold standard for metabolite identification, no specific studies utilizing NMR for the structural elucidation of (R)-Moxnidazole metabolites were identified in the reviewed scientific literature.

Enzymatic Systems Responsible for (R)-Moxnidazole Biotransformation (e.g., Cytochrome P450, Reductases)

The biotransformation of drugs is catalyzed by a variety of enzymatic systems, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net For the nitroimidazole class of compounds, both phases are relevant. Phase I reactions for similar compounds like metronidazole (B1676534) are mediated by Cytochrome P450 (CYP) enzymes, leading to oxidation and hydroxylation. researchgate.netnih.govufrgs.br Reductases are also critical for the activation of the nitroimidazole prodrugs. dovepress.comnih.gov

For Morinidazole, the major metabolic pathway is Phase II glucuronidation. nih.gov Specific investigations using human liver microsomes (HLMs) and a panel of 12 recombinant UDP-glucuronosyltransferase (UGT) enzymes identified UGT1A9 as the primary enzyme responsible for the N+-glucuronidation of both the (R) and (S) enantiomers. nih.gov

Stereoselective Aspects of Moxnidazole (B1243294) Metabolism

A crucial finding in the metabolism of racemic Morinidazole is its significant stereoselectivity. nih.gov The biotransformation, specifically N+-glucuronidation catalyzed by UGT1A9, occurs at different rates for the (R) and (S) enantiomers. nih.gov

The study identified two major diastereoisomeric metabolites: the S-morinidazole glucuronide (M8-1) and the R-enantiomer glucuronide (M8-2). nih.gov In humans, the plasma exposure of the R-enantiomer glucuronide (M8-2) was found to be approximately 6-fold higher than that of the S-enantiomer glucuronide (M8-1). nih.gov This indicates a preferential metabolic pathway for the (R)-enantiomer via glucuronidation.

Kinetic studies using human liver microsomes further detailed this stereoselectivity. While the binding affinities (Km) for the formation of both glucuronides were similar, the maximum reaction velocity (Vmax) for the formation of the R-enantiomer metabolite (M8-2) was significantly higher. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Morinidazole Glucuronides in Human Liver Microsomes nih.gov
MetaboliteEnantiomerKm (mM)Vmax (pmol·min⁻¹·mg protein⁻¹)
M8-1(S)-Moxnidazole Glucuronide11.3111
M8-2(R)-Moxnidazole Glucuronide15.11660

Computational Prediction of Metabolites and Metabolic Pathways

Computational, or in silico, methods are increasingly used to predict the metabolic fate of drug candidates. nih.gov These approaches can forecast potential sites of metabolism (SOMs) on a molecule and predict the structures of likely metabolites. nih.gov Various software tools and algorithms utilize knowledge-based systems, machine learning, and data mining of known biotransformations to generate these predictions. nih.govnih.gov Such predictive models help in prioritizing compounds and guiding the design of subsequent in vitro and in vivo metabolism studies. While these computational tools are widely applicable in drug discovery, the search did not yield specific studies detailing the computational prediction of metabolites and metabolic pathways for (R)-Moxnidazole.

Advanced Analytical Method Development and Validation for R Moxnidazole

Methodologies for Quantitative Determination in Complex Biological Matrices (In Vitro)

The accurate measurement of (R)-Moxnidazole in biological samples like plasma or in vitro cell cultures is crucial for pharmacokinetic and metabolic studies. researchgate.netnih.gov The complexity of these matrices, however, presents significant analytical challenges, including interference from endogenous components. waters.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity, specificity, and ability to handle complex matrices. researchgate.netrsc.orgmdpi.com The development of a robust LC-MS/MS method for (R)-Moxnidazole involves several critical steps.

A crucial aspect of method development is the sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. omegaquant.comnih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For high-throughput analysis, 96-well SPE plates can be employed for efficient extraction from plasma samples. nih.gov

Chromatographic separation is optimized to achieve a good peak shape and resolution from matrix components. mdpi.com Reversed-phase chromatography, often using a C18 column, is a common starting point. nih.gov Mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted to achieve optimal separation. nih.govthermofisher.com The use of a diverter valve can help preserve the ion source performance during high-throughput analysis. nih.gov

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. mdpi.commdpi.com This involves selecting a specific precursor ion for (R)-Moxnidazole and one or more of its characteristic product ions, which significantly enhances the selectivity and sensitivity of the assay. nih.govmdpi.com The use of an isotopically labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis. nih.gov

Spectrophotometric and Chromatographic Methods for Purity Assessment

While LC-MS/MS is ideal for quantification in biological matrices, spectrophotometric and other chromatographic methods are valuable for assessing the purity of the (R)-Moxnidazole drug substance itself. torontech.comnih.gov

UV-Visible Spectrophotometry can be a simple and rapid method for a preliminary purity assessment. researchgate.netlatamjpharm.orgiiste.org The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte. However, this method lacks the specificity to distinguish between the active pharmaceutical ingredient (API) and its impurities if they have overlapping absorption spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is a more powerful technique for purity assessment. torontech.comchromforum.orgnih.gov A well-developed HPLC method can separate the main compound from its potential impurities, allowing for their individual quantification. purdue.edujopcr.com The percentage purity is often calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org Peak purity analysis, often performed using a photodiode array (PDA) detector, helps to ensure that the main peak is not co-eluting with any impurities. jopcr.com

Validation of Analytical Methods According to Academic Standards (e.g., Linearity, Precision, Accuracy, LOD, LOQ, Robustness)

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.comiosrjournals.orgirjmets.com Regulatory bodies and academic standards provide guidelines for the parameters that need to be evaluated. mdpi.comeuropa.eu

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.netresearchgate.net A minimum of five concentration levels is typically recommended to establish linearity, and the data is often evaluated using a linear regression model. rsc.orgeuropa.eu The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the linear fit. nih.govresearchgate.net

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). irjmets.comresearchgate.net Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations (spiked samples) and is expressed as the percentage recovery. irjmets.comeuropa.euresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netddtjournal.net The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ddtjournal.netgovtlab.gov.hk These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.netddtjournal.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. lcms.cz

Below is an interactive table summarizing typical validation parameters and their acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. researchgate.net
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Accuracy The closeness of the test results to the true value.Mean recovery within 85-115% (80-120% at LOQ). europa.eu
LOD The lowest concentration at which the analyte can be detected.Signal-to-Noise Ratio ≥ 3:1. researchgate.net
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1. researchgate.net
Robustness The ability to withstand small, deliberate variations in method parameters.No significant change in results.

Development of Chiral Analytical Methods for Enantiomeric Excess Determination

For a chiral compound like (R)-Moxnidazole, it is crucial to determine its enantiomeric purity, as the different enantiomers can have different pharmacological and toxicological properties. osti.gov The determination of enantiomeric excess (ee) is a key analytical challenge. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. uma.esmdpi.comchromatographyonline.comnumberanalytics.com This is typically achieved by using a chiral stationary phase (CSP). chromatographyonline.commdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving a good separation (resolution) between the enantiomers. chromatographyonline.compensoft.netlcms.cz Polysaccharide-based CSPs are commonly used for a wide range of chiral separations. chromatographyonline.com The separated enantiomers can be detected using a standard UV detector or a mass spectrometer. osti.govuma.es

Other techniques for determining enantiomeric excess include:

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid as the mobile phase and can offer advantages over HPLC in terms of speed and efficiency for chiral separations. numberanalytics.comlcms.cz

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, known for its high efficiency. mdpi.com

The development of a chiral method involves screening different chiral columns and mobile phases to find the optimal conditions for separating the (R)- and (S)-enantiomers of moxnidazole (B1243294). chromatographyonline.compensoft.net Once separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Applications of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic approach to method development that aims to build quality into the method from the outset. waters.comlcms.czresearchgate.netrjptonline.org It involves defining an Analytical Target Profile (ATP), which specifies the performance requirements of the method. waters.comlcms.czmdpi.com

The AQbD process includes:

Defining the Analytical Target Profile (ATP): This outlines the goals of the analytical method, including what needs to be measured and the required quality of the results. waters.commdpi.com

Risk Assessment: This step identifies the critical method parameters (CMPs) that are most likely to impact the method's performance. researchgate.netmdpi.com

Method Optimization: Design of Experiments (DoE) is used to systematically study the effects of the CMPs and to identify the optimal method conditions. lcms.cz

Defining a Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters within which the method is known to perform as intended. mdpi.com

Control Strategy and Continuous Monitoring: A control strategy is established to ensure the method remains in a state of control throughout its lifecycle. researchgate.netrjptonline.org

By applying AQbD principles to the development of analytical methods for (R)-Moxnidazole, a more robust and reliable method can be achieved, reducing the likelihood of out-of-specification results and facilitating easier method transfer and lifecycle management. lcms.czmdpi.com

Computational Chemistry and Molecular Modeling of R Moxnidazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the theoretical foundation for understanding the electronic structure of molecules, which dictates their chemical properties and reactivity. wikipedia.org QM calculations, by solving approximations of the Schrödinger equation, provide detailed information about the distribution of electrons within (R)-Moxnidazole. wikipedia.orgnumberanalytics.com This is crucial for understanding its stability, reactivity, and how it interacts with its biological targets.

Methods such as the semi-empirical Pariser-Parr-Pople method or more rigorous ab initio approaches can be used to predict the electronic structures and spectra of organic molecules. wikipedia.org For (R)-Moxnidazole, these calculations can determine key electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. mdpi.com Furthermore, QM can generate maps of electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting non-covalent interactions with a protein receptor.

Table 9.1.1: Calculated Electronic Properties of (R)-Moxnidazole This interactive table presents hypothetical data from QM calculations on (R)-Moxnidazole, illustrating key electronic descriptors.

PropertyCalculated ValueUnitSignificance
HOMO Energy-6.85eVElectron-donating capability
LUMO Energy-1.23eVElectron-accepting capability
HOMO-LUMO Gap5.62eVChemical reactivity and stability
Dipole Moment4.75DebyePolarity and solubility
Electron Affinity1.15eVAbility to form a negative ion
Ionization Potential6.90eVEnergy required to remove an electron

Note: The data in this table is illustrative and based on typical values for similar nitroimidazole compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, revealing information about conformational changes and intermolecular interactions. researchgate.netnih.gov For (R)-Moxnidazole, MD simulations are essential for studying its flexibility and how it binds to and interacts with its target proteins, such as bacterial nitroreductases.

A typical MD simulation involves placing the (R)-Moxnidazole-protein complex in a simulated physiological environment (a box of water molecules and ions) and observing its evolution over nanoseconds or microseconds. labxing.com Analysis of the resulting trajectory can reveal the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the specific interactions, like hydrogen bonds, that stabilize the complex. volkamerlab.orgmpg.de Key metrics such as Root-Mean-Square Deviation (RMSD) are used to quantify the stability of the protein backbone and the ligand's position, while Root-Mean-Square Fluctuation (RMSF) highlights flexible regions of the protein. r-project.org

Table 9.2.1: MD Simulation Analysis of (R)-Moxnidazole in a Protein Active Site This table provides sample data from a hypothetical MD simulation, tracking the stability and interactions of (R)-Moxnidazole.

Analysis MetricAverage ValueDescription
Protein Backbone RMSD1.8 ÅMeasures the deviation of the protein backbone from the initial structure, indicating overall stability.
(R)-Moxnidazole RMSD0.9 ÅMeasures the deviation of the ligand from its initial docked pose, indicating binding stability.
Number of H-Bonds3.2Average number of hydrogen bonds between the ligand and protein over the simulation time.
Interacting ResiduesTyr68, Ser70, Asn104Key amino acids in the active site forming stable interactions with the ligand.

Note: The data in this table is for illustrative purposes.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method that determines the electronic structure of a system based on its electron density. mdpi.com DFT is particularly valuable for studying the mechanisms of chemical reactions and for predicting spectroscopic properties with high accuracy. mdpi.comnih.govrsc.org

For (R)-Moxnidazole, DFT can be employed to investigate its metabolic activation, a critical step for its antimicrobial activity. This involves a multi-step reduction of the nitro group, and DFT calculations can map the entire reaction pathway, identifying transition states and intermediates. nih.gov By calculating the activation energies for each step, researchers can determine the rate-limiting step and understand how the molecular environment of the enzyme's active site catalyzes the reaction. mdpi.compku.edu.cn

DFT is also highly effective at predicting various spectroscopic properties. rsc.org By calculating vibrational frequencies, it can help interpret experimental infrared (IR) and Raman spectra. mdpi.comscielo.org.za Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the structural elucidation of (R)-Moxnidazole and its metabolites. kuleuven.be Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption peaks in UV-Vis spectra. mdpi.comscielo.org.za

Table 9.3.1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for (R)-Moxnidazole This interactive table shows a hypothetical comparison between experimental and DFT-calculated IR spectral data.

Vibrational ModeExperimental (cm⁻¹)DFT Calculated (cm⁻¹)Assignment
O-H Stretch34503465Hydroxyl group
C-H Stretch (Aromatic)31203135Imidazole (B134444) ring C-H
C=N Stretch15801588Imidazole ring
NO₂ Asymmetric Stretch15451552Nitro group
NO₂ Symmetric Stretch13701378Nitro group
C-O Stretch10801090Ether linkage

Note: The data presented is illustrative. DFT calculations often require a scaling factor to match experimental values accurately. scielo.org.za

Virtual Screening and De Novo Design Approaches for (R)-Moxnidazole Analogues

Virtual screening and de novo design are computational strategies used to accelerate the discovery of new drug candidates. chemrxiv.org Virtual screening involves searching large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov In contrast, de novo design involves the computational creation of entirely new molecules that are tailored to fit the target's active site. schrodinger.comnih.gov

For (R)-Moxnidazole, these techniques can be used to explore new chemical space and design analogues with potentially improved properties, such as enhanced potency, better selectivity, or reduced toxicity. In a virtual screening campaign, the structure of the (R)-Moxnidazole target protein would be used to dock millions of commercially available or computationally enumerated compounds. nih.gov De novo design, on the other hand, would use the (R)-Moxnidazole scaffold as a starting point. researchgate.net Algorithms can "grow" new functional groups or link molecular fragments within the constraints of the protein's active site to generate novel structures. nih.gov These computationally designed molecules must then be evaluated for synthetic accessibility to ensure they can be produced in a lab. chemrxiv.orgarxiv.org

Table 9.4.1: Properties of Hypothetical (R)-Moxnidazole Analogues from De Novo Design This table presents a set of designed analogues with predicted properties.

Analogue IDModificationPredicted Binding Affinity (ΔG, kcal/mol)Predicted Synthesizability Score (1-10)
R-Mox-A01Replace -OH with -F-8.98.5
R-Mox-A02Add methyl group to imidazole-8.59.0
R-Mox-A03Replace ether with thioether-9.27.8
R-Mox-A04Extend side chain with cyclopropyl-9.57.2

Note: Data is hypothetical. Binding affinity and synthesizability are complex properties predicted by computational models.

Prediction of Molecular Interactions and Binding Affinities using Computational Docking

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding mode of one molecule (a ligand) to a second (a protein or receptor). jddtonline.info It is a cornerstone of structure-based drug design, allowing researchers to quickly assess how a compound like (R)-Moxnidazole might interact with its biological target at an atomic level. nih.govnih.gov

The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. orientjchem.org The scoring function approximates the free energy of binding, with lower scores typically indicating a more favorable interaction. mdpi.com Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are critical for molecular recognition. beilstein-journals.orgnih.gov These insights are invaluable for understanding the basis of (R)-Moxnidazole's activity and for rationally designing more potent inhibitors. nih.gov

Table 9.5.1: Docking Results for (R)-Moxnidazole with a Hypothetical Bacterial Nitroreductase This interactive table summarizes the output of a typical docking calculation.

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
(R)-Moxnidazole-8.7HIS 41, CYS 145Hydrogen Bond, π-Cation
(R)-Moxnidazole-8.7TRP 105, PHE 124π-π Stacking, Hydrophobic
(R)-Moxnidazole-8.7ARG 210Salt Bridge (with nitro group)
Analogue R-Mox-A03-9.2HIS 41, CYS 145Hydrogen Bond, π-Cation

Note: The data is illustrative. Docking scores and interactions are predictions from computational models like AutoDock Vina. orientjchem.org

Machine Learning and Artificial Intelligence Applications in Chemical Space Exploration

ML models, such as random forests, support vector machines (SVM), and deep neural networks (DNNs), can be trained on existing data to predict a wide range of properties, including binding affinity, solubility, and toxicity (ADMET). mdpi.comresearchgate.netnih.gov For instance, a model can be trained on a dataset of protein-ligand complexes with known binding affinities to predict this property for new molecules, often outperforming classical scoring functions. peerj.comnsf.gov

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known molecules to learn the underlying rules of chemical structure. mdpi.comengineering.org.cn They can then generate novel molecular structures that are similar to (R)-Moxnidazole but possess optimized properties. schrodinger.comopenreview.net This approach accelerates the design-test-learn cycle by proposing synthetically feasible molecules with a high probability of success.

Table 9.6.1: Performance of ML Models for Binding Affinity Prediction This table shows a hypothetical comparison of different ML algorithms for predicting the binding affinity of (R)-Moxnidazole analogues.

ML ModelPearson's R (Correlation)RMSE (kcal/mol)Application
Random Forest0.651.85Baseline prediction, good for smaller datasets.
Support Vector Machine0.621.90Classification and regression tasks. mdpi.com
Gradient Boosting Trees0.751.55High predictive power, often used in winning models. nsf.gov
Deep Neural Network0.821.30Captures complex, non-linear relationships from large datasets. peerj.com

Note: Performance metrics are illustrative and depend heavily on the quality and size of the training data. peerj.comnsf.gov

Future Research Directions and Emerging Paradigms in R Moxnidazole Studies

Exploration of Novel Synthetic Strategies and Methodologies

The efficient and stereoselective synthesis of (R)-Moxnidazole is fundamental to its further development and clinical investigation. While classical synthetic routes exist for nitroimidazoles, future research will focus on more sustainable, efficient, and highly selective modern methodologies. The goal is to produce the enantiomerically pure (R)-isomer, avoiding the complexities of chiral separation from a racemic mixture.

Key areas of exploration include:

Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) to facilitate the enantioselective synthesis of key intermediates or the direct construction of the chiral side chain on the moxnidazole (B1243294) scaffold.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, to perform stereoselective transformations. Enzymes can offer unparalleled selectivity under mild, environmentally friendly conditions.

Flow Chemistry: The adaptation of synthetic steps to continuous flow reactors can enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially improving yields and purity.

Computational Chemistry: The use of theoretical calculations and modeling to predict reaction outcomes, design optimal catalysts, and elucidate reaction mechanisms, thereby accelerating the development of new synthetic routes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Chiral Compounds

Methodology Advantages Potential Application for (R)-Moxnidazole
Asymmetric Catalysis High enantioselectivity, broad substrate scope, catalytic nature reduces waste. Stereoselective alkylation of the imidazole (B134444) ring or synthesis of the chiral side-chain precursor.
Biocatalysis Exceptional stereoselectivity, mild reaction conditions (aqueous media, room temp), environmentally benign. Enzymatic resolution of a racemic intermediate or asymmetric reduction to form the chiral alcohol moiety.
Flow Chemistry Enhanced safety and control, improved reproducibility and scalability, potential for automation. Optimization of hazardous nitration steps or high-throughput screening of reaction conditions.
Solid-Phase Synthesis Simplified purification, potential for automation and library synthesis. Facilitating the synthesis of Moxnidazole derivatives and analogues for structure-activity relationship studies. mdpi.com

Deeper Insights into Stereochemical-Biological Interplay for Tuned Responses

Chirality is a critical determinant of a drug's biological activity. The differential interaction of enantiomers with chiral biological macromolecules (enzymes, receptors) can lead to significant variations in their pharmacokinetics, pharmacodynamics, and toxicity. nih.govmdpi.com For Moxnidazole, a comprehensive understanding of the stereochemical-biological interplay is essential for justifying the development of the single (R)-enantiomer.

Future research must focus on:

Comparative Pharmacodynamics: Elucidating the specific interactions of (R)- and (S)-Moxnidazole with their biological targets. This involves determining binding affinities, inhibition constants, and downstream cellular effects to confirm which enantiomer is the eutomer (active form) and which might be a distomer (less active or inactive form). nih.gov

Stereoselective Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer separately. It is common for enantiomers to be metabolized at different rates by cytochrome P450 enzymes, leading to different plasma concentrations and durations of action. nih.gov

A detailed understanding of this interplay will be crucial for tuning the desired biological response and ensuring that the development of the single enantiomer provides a clear clinical advantage over a potential racemic mixture.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a classical understanding of drug action, the integration of multi-omics data offers a systems-level view of the biological perturbations caused by (R)-Moxnidazole. embopress.orgfrontiersin.org By analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can build a comprehensive picture of the drug's mechanism of action, identify novel biomarkers, and uncover potential resistance pathways. nih.govnih.govresearchgate.net

For instance, studies on the related compound metronidazole (B1676534) have utilized proteomics and metabolomics to understand its effects on pathogens like Giardia duodenalis and Bacteroides fragilis. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com A similar approach for (R)-Moxnidazole would be highly informative.

Table 2: Application of Multi-Omics Technologies in (R)-Moxnidazole Research

Omics Field Key Questions to Address Expected Insights
Proteomics Which protein expression levels are altered in target cells upon exposure to (R)-Moxnidazole? Identification of direct protein targets, elucidation of compensatory cellular responses, and discovery of resistance mechanisms. nih.govresearchgate.net
Metabolomics How does (R)-Moxnidazole disrupt the metabolic pathways of the target organism? Pinpointing specific enzyme inhibitions, understanding downstream metabolic consequences, and identifying biomarkers of drug efficacy. nih.govnih.gov

| Transcriptomics | Which genes are up- or down-regulated in response to the compound? | Revealing the primary cellular signaling pathways affected by the drug and understanding the transcriptional stress response. |

The integration of these datasets can reveal complex, non-linear interactions and provide a holistic understanding of how (R)-Moxnidazole functions within a biological system. embopress.org

Advanced Biorelevant In Vitro Models for Compound Evaluation

Traditional 2D cell culture models often fail to replicate the complex microenvironment of human tissues, limiting their predictive value for drug efficacy and toxicity. The future of (R)-Moxnidazole evaluation lies in the adoption of advanced, more physiologically relevant in vitro models.

Emerging paradigms in this area include:

3D Spheroids and Organoids: These models mimic the three-dimensional structure and cell-cell interactions of tissues, providing a more accurate context for assessing drug penetration and activity.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living human cells in micro-architectures that simulate the functional units of organs (e.g., liver-on-a-chip, gut-on-a-chip). amerigoscientific.comnih.govmdpi.com OOCs can model organ-level physiology, tissue-tissue interfaces, and mechanical cues, offering a superior platform for preclinical testing. vt.edupfizer.com

Co-culture Systems: For infectious disease applications, co-culture models containing both host cells and the target pathogen can provide critical insights into the drug's activity in the context of the host-pathogen interaction.

Using these advanced models can provide more reliable data on the efficacy and potential toxicity of (R)-Moxnidazole early in the development process, potentially reducing reliance on animal models and improving the success rate of clinical translation. mdpi.com

Development of Next-Generation Analogues with Tuned Stereochemical Properties

Building on a solid understanding of (R)-Moxnidazole's structure-activity relationship (SAR), the final frontier is the rational design of next-generation analogues. nih.govyoutube.comresearchgate.net The goal is to create new chemical entities that retain the beneficial properties of the parent molecule while improving aspects such as potency, selectivity, metabolic stability, or solubility.

Key strategies will involve:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core nitroimidazole structure or its substituents with chemically different groups that retain similar biological activity. This can be used to overcome liabilities like metabolic instability or off-target effects.

Structure-Based Drug Design: Using high-resolution structural data of the target protein (if known) to design new analogues that form more optimal interactions, thereby enhancing binding affinity and potency.

Conjugation Chemistry: Linking (R)-Moxnidazole to other chemical moieties, such as targeting ligands or permeability enhancers, to improve its delivery to the site of action or its pharmacokinetic properties. researchgate.netnih.govnih.gov

Crucially, any new analogue development must focus on maintaining or enhancing the specific three-dimensional arrangement of the (R)-enantiomer that is responsible for its desired biological activity. The synthesis of these new chiral molecules will rely on the advanced synthetic strategies discussed previously to ensure enantiomeric purity.

Q & A

Q. How should (R)-Moxnidazole researchers structure supplementary materials for transparency?

  • Methodological Answer :
  • Raw Data : Upload NMR/HPLC files to repositories like Zenodo.
  • Code : Share scripts for statistical analysis (e.g., R/Python).
  • Extended Methods : Describe chiral column conditioning steps and instrument calibration protocols .

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